molecular formula C8H3F6IO2 B14184577 1-Iodyl-3,5-bis(trifluoromethyl)benzene CAS No. 920757-31-9

1-Iodyl-3,5-bis(trifluoromethyl)benzene

Cat. No.: B14184577
CAS No.: 920757-31-9
M. Wt: 372.00 g/mol
InChI Key: CFOURYHXRGZKBQ-UHFFFAOYSA-N
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Description

1-Iodyl-3,5-bis(trifluoromethyl)benzene is a halogenated hydrocarbon with the molecular formula C8H3F6I. It is characterized by the presence of iodine and trifluoromethyl groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodyl-3,5-bis(trifluoromethyl)benzene can be synthesized through the iodination of 3,5-bis(trifluoromethyl)benzene. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions. The process requires careful handling due to the reactivity of the intermediates and the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to ensure the purity and yield of the compound. Safety measures are crucial due to the potential hazards associated with the chemicals involved .

Chemical Reactions Analysis

Types of Reactions: 1-Iodyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodyl-3,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of iodyl and iodide derivatives.

    Biology: The compound is utilized in biochemical studies to investigate the effects of halogenated hydrocarbons on biological systems.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, especially in the development of new drugs.

    Industry: It is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Iodyl-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its iodyl and trifluoromethyl groups. These interactions can lead to various chemical transformations, including oxidation and substitution reactions. The pathways involved are complex and depend on the specific conditions and reagents used .

Comparison with Similar Compounds

  • 1-Iodo-3,5-bis(trifluoromethyl)benzene
  • 3-Iodobenzotrifluoride
  • 4-Iodoanisole
  • 1,3,5-tris(trifluoromethyl)benzene

Uniqueness: 1-Iodyl-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both iodyl and trifluoromethyl groups, which impart distinct chemical properties. This combination makes it a valuable reagent in various chemical reactions and applications .

Properties

CAS No.

920757-31-9

Molecular Formula

C8H3F6IO2

Molecular Weight

372.00 g/mol

IUPAC Name

1-iodyl-3,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H3F6IO2/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)15(16)17/h1-3H

InChI Key

CFOURYHXRGZKBQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I(=O)=O)C(F)(F)F

Origin of Product

United States

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